molecular formula C16H14N2O5 B2573917 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea CAS No. 1418113-66-2

3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea

Cat. No.: B2573917
CAS No.: 1418113-66-2
M. Wt: 314.297
InChI Key: ZIRUDMKRNDFBDS-OVZMXSCWSA-N
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Description

The compound “3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-en-1-yl]methyl}-1-phenylurea” is a structurally complex urea derivative characterized by a phenylurea moiety linked to a tricyclic dioxatricyclo[5.2.1.0²,⁶]dec-8-en-1-yl group. The phenylurea group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor binding.

Properties

IUPAC Name

1-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-7,10-12H,8H2,(H2,17,18,21)/t10-,11-,12+,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRUDMKRNDFBDS-OVZMXSCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea typically involves multiple reaction steps:

  • Formation of the bicyclic intermediate: : Initial synthesis involves creating the tricyclic core using specific cyclization reactions under controlled conditions.

  • Integration of phenylurea: : The phenylurea moiety is introduced through a series of substitution reactions, utilizing reagents such as phenyl isocyanate and urea derivatives.

Industrial Production Methods

Industrial production of this compound requires robust and scalable synthetic routes. High-pressure reaction vessels and temperature-controlled environments are critical to ensure high yield and purity. The key is to maintain strict parameters to achieve reproducible results on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea undergoes various chemical reactions:

  • Oxidation: : Reacts with common oxidizing agents to form oxides of its functional groups.

  • Reduction: : Reduction reactions typically target its oxo groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Nucleophiles: : Ammonia (NH₃), amines, halides.

Major Products Formed

The reactions produce a variety of derivatives including hydroxy, amino, and halogenated compounds, each adding unique properties for further applications.

Scientific Research Applications

Chemistry

In chemistry, it is used to study complex reaction mechanisms and catalysis processes due to its reactive tricyclic structure.

Biology

In biological research, it is employed to investigate enzyme interactions and as a molecular probe in understanding protein functions.

Medicine

Industry

In industry, it finds use in the synthesis of advanced materials and as an intermediate in the production of high-performance polymers.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets, including enzymes and receptors. The tricyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involving oxidative stress and signal transduction may be particularly influenced by this compound's activity.

Comparison with Similar Compounds

Key Features :

  • Safety Profile : The Safety Data Sheet (SDS) highlights hazards such as skin/eye irritation and respiratory sensitization, necessitating careful handling .
  • Functional Comparison: Unlike the target compound, this analog lacks a rigid tricyclic system, which may reduce steric hindrance and alter binding affinities. The dimethylamino group could improve cellular permeability but may also increase metabolic instability compared to the oxygen-rich tricyclic group in the target compound.

Structural Analog 2: 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (Compound 8)

Key Features :

  • Substituent: A triazine-morpholino group provides multiple hydrogen-bond acceptors and a planar aromatic system, enhancing interactions with biological targets like kinases .
  • Synthesis: Synthesized via reaction of phenyl isocyanate with an aniline precursor in 68% yield, using dimethylaminopyridine (DMAP) as a catalyst .
  • Functional Comparison: The triazine core offers distinct electronic properties compared to the tricyclic dioxatricyclo group in the target compound. The morpholino groups may improve aqueous solubility, whereas the target’s dioxa/dioxo system could confer greater oxidative stability.

Fluorinated Urea Derivatives (Compounds 16 and 17 from )

Key Features :

  • Substituents : Fluorinated alkyl chains and triazole linkages enhance hydrophobicity and metabolic resistance .
  • Functional Comparison: The absence of fluorinated groups in the target compound may reduce its lipophilicity but improve biocompatibility.

Data Tables

Table 1: Structural and Functional Comparison

Property Target Compound 3-[3-(Dimethylamino)propyl]-1-phenylurea Compound 8
Core Structure Tricyclic dioxatricyclo + urea Dimethylaminopropyl + urea Triazine-morpholino + urea
Molecular Weight (g/mol)* ~422 (estimated) ~237 ~551
Key Functional Groups Urea, dioxa, dioxo, alkene Urea, tertiary amine Urea, triazine, morpholino
Synthetic Yield Not reported Not reported 68%
Solubility Likely low (rigid tricyclic) Moderate (polar amine) Moderate (morpholino)

*Calculated based on molecular formulas.

Table 2: Hazard Comparison

Compound Hazards (SDS Data)
Target Compound Not reported
3-[3-(Dimethylamino)propyl]-1-phenylurea Skin/eye irritation, respiratory sensitization

Research Findings and Limitations

  • Analogous methods from and suggest the use of isocyanate chemistry for urea bond formation .
  • Biological Potential: Urea derivatives like Compound 8 exhibit kinase inhibition, implying that the target compound’s tricyclic group could modulate similar targets with enhanced rigidity .
  • Limitations : Direct experimental data on the target compound’s physicochemical properties, toxicity, or bioactivity are absent in the provided literature. Comparisons rely on structural analogs, necessitating further validation.

Biological Activity

The compound 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, and it features a unique bicyclic structure that contributes to its biological properties. The compound's structure includes two dioxo groups and a urea linkage, which are significant for its interaction with biological targets.

PropertyValue
Molecular Weight302.34 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound significantly inhibited the proliferation of HeLa and MCF-7 cells at concentrations as low as 10 µM.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Antioxidant Activity

The antioxidant capacity of 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea has also been explored. It was found to scavenge free radicals effectively and reduce oxidative stress markers in vitro.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes:

  • Aldose Reductase Inhibition : The compound showed promising results in inhibiting aldose reductase, an enzyme implicated in diabetic complications.

Case Study 1: Cytotoxicity Evaluation

In a controlled experiment involving various cancer cell lines (e.g., A549, MCF-7), the compound was tested for its cytotoxic effects using the MTT assay. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 15 µM for MCF-7 cells.

Case Study 2: Antioxidant Assessment

A DPPH radical scavenging assay was conducted to evaluate the antioxidant potential of the compound. The results showed that at a concentration of 50 µM, the compound reduced DPPH radical levels by over 70%, indicating strong antioxidant activity.

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